Arteannuic alcohol

Beschreibung

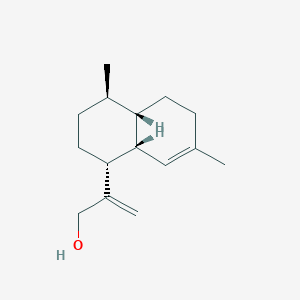

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,11,13-16H,3-7,9H2,1-2H3/t11-,13+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSSHKCZSDDOAH-UNQGMJICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315937 | |

| Record name | Arteannuic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125184-95-4 | |

| Record name | Arteannuic alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125184-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arteannuic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biosynthesis of Artemisinic Alcohol

Upstream Precursor Pathways to Farnesyl Diphosphate (B83284) (FPP)

The journey to artemisinic alcohol begins with the synthesis of its universal precursor, farnesyl diphosphate (FPP). In plants like Artemisia annua, two independent pathways, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, contribute to the pool of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the fundamental building blocks of all terpenoids. jscimedcentral.comacademicjournals.orgbioone.org

Mevalonate (MVA) Pathway Contribution

Operating in the cytosol, the MVA pathway is a significant contributor to the FPP pool destined for sesquiterpenoid synthesis. jscimedcentral.comacademicjournals.org The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). jscimedcentral.com A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid (MVA). jscimedcentral.combioone.orgmaxapress.com Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. jscimedcentral.comnih.gov Evidence suggests that the MVA pathway is the primary source of the carbon skeleton for artemisinin (B1665778) biosynthesis. academicjournals.org

Methylerythritol Phosphate (MEP) Pathway Contribution

Located in the plastids, the MEP pathway provides an alternative route to IPP and DMAPP. jscimedcentral.comacademicjournals.orgbioone.org This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). bioone.orgresearchgate.net The subsequent reduction of 1-deoxy-D-xylulose-5-phosphate by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is considered a rate-limiting step. bioone.orgmaxapress.com The final step, catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR), produces both IPP and DMAPP. frontiersin.org While the MVA pathway is the major contributor, the MEP pathway also supplies precursors for artemisinin biosynthesis. academicjournals.org

Farnesyl Diphosphate Synthase (FPS) Catalysis

Farnesyl diphosphate synthase (FPS) is a crucial enzyme that bridges the precursor pathways with sesquiterpene synthesis. plos.orgresearchgate.net It catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the 15-carbon compound, farnesyl diphosphate (FPP). plos.orgfrontiersin.org This reaction is considered a rate-limiting step in isoprenoid biosynthesis. plos.org Overexpression of the FPS gene in Artemisia annua has been shown to increase artemisinin content, highlighting its regulatory role. researchgate.netjipb.net FPS provides the direct substrate for the first committed step in the artemisinin-specific biosynthetic pathway. plos.orgresearchgate.net

Conversion of Farnesyl Diphosphate to Amorpha-4,11-diene

The formation of the characteristic bicyclic core of artemisinin begins with the cyclization of the linear FPP molecule.

Amorpha-4,11-diene Synthase (ADS) Catalysis

The first committed and rate-limiting step in artemisinin biosynthesis is the conversion of FPP to amorpha-4,11-diene. researchgate.netwikipedia.orgoup.comnih.gov This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS), a member of the terpene synthase family. wikipedia.orgportlandpress.com The catalytic mechanism of ADS is complex, involving several key steps:

Isomerization of FPP to (R)-nerolidyl diphosphate (NPP). researchgate.net

Ionization of NPP to form a carbocation. researchgate.net

A C1-C6 ring closure to generate a bisabolyl cation intermediate. portlandpress.comresearchgate.net

A subsequent 1,10-ring closure to form the bicyclic amorphane skeleton. portlandpress.comresearchgate.net

Finally, deprotonation at either C-12 or C-13 yields the primary product, amorpha-4,11-diene. researchgate.netamegroups.org

ADS exhibits high fidelity, with amorpha-4,11-diene constituting over 90% of its products. portlandpress.comamegroups.org The enzyme has a molecular weight of approximately 62.2 kDa and an optimal pH of 6.5. wikipedia.org Its activity is dependent on divalent metal ions, with Mg2+, Mn2+, and Co2+ being effective cofactors. wikipedia.org

Hydroxylation of Amorpha-4,11-diene to Artemisinic Alcohol

The final enzymatic step in the formation of artemisinic alcohol involves the introduction of a hydroxyl group onto the amorpha-4,11-diene skeleton. This crucial oxidation reaction is catalyzed by a specific cytochrome P450 monooxygenase.

The enzyme responsible for this transformation is a cytochrome P450-dependent hydroxylase known as amorpha-4,11-diene 12-monooxygenase, or more formally, CYP71AV1. researchgate.netspringermedizin.de This multifunctional enzyme catalyzes the hydroxylation of amorpha-4,11-diene at the C12 position to produce artemisinic alcohol. researchgate.netd-nb.infowur.nl Research has demonstrated that CYP71AV1 is not only responsible for this initial hydroxylation but also for the subsequent two oxidation steps that convert artemisinic alcohol into artemisinic aldehyde and then to artemisinic acid. researchgate.netresearchgate.netnih.gov The presence of this hydroxylase activity has been confirmed in microsomal preparations from A. annua glandular trichomes, the primary site of artemisinin biosynthesis. d-nb.info

Compound and Enzyme Information

| Name | Type | Function/Description |

| Acetyl-CoA | Molecule | Starting molecule for the Mevalonate (MVA) pathway. |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Molecule | Intermediate in the MVA pathway. jscimedcentral.com |

| Mevalonic acid (MVA) | Molecule | Product of the HMG-CoA reductase reaction in the MVA pathway. jscimedcentral.com |

| Isopentenyl diphosphate (IPP) | Molecule | Five-carbon building block for terpenoids, produced by both MVA and MEP pathways. jscimedcentral.comacademicjournals.org |

| Dimethylallyl diphosphate (DMAPP) | Molecule | Isomer of IPP, also a five-carbon building block for terpenoids. jscimedcentral.comacademicjournals.org |

| Pyruvate | Molecule | Starting molecule for the Methylerythritol Phosphate (MEP) pathway. bioone.org |

| D-glyceraldehyde-3-phosphate | Molecule | Starting molecule for the MEP pathway. bioone.org |

| 1-deoxy-D-xylulose-5-phosphate | Molecule | Intermediate in the MEP pathway. researchgate.net |

| Farnesyl diphosphate (FPP) | Molecule | 15-carbon precursor to sesquiterpenes, formed from IPP and DMAPP. plos.org |

| Amorpha-4,11-diene | Molecule | Bicyclic sesquiterpene, the first committed precursor in artemisinin biosynthesis. wikipedia.org |

| Artemisinic alcohol | Molecule | Hydroxylated derivative of amorpha-4,11-diene and a direct precursor to artemisinic aldehyde. d-nb.info |

| Artemisinic aldehyde | Molecule | Oxidation product of artemisinic alcohol. d-nb.info |

| Artemisinic acid | Molecule | Oxidation product of artemisinic aldehyde. researchgate.net |

| HMG-CoA reductase (HMGR) | Enzyme | Key regulatory enzyme in the MVA pathway, converts HMG-CoA to mevalonic acid. jscimedcentral.commaxapress.com |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Enzyme | Catalyzes the first step of the MEP pathway. researchgate.net |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Enzyme | Rate-limiting enzyme in the MEP pathway. bioone.orgmaxapress.com |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) | Enzyme | Catalyzes the final step of the MEP pathway, producing IPP and DMAPP. frontiersin.org |

| Farnesyl diphosphate synthase (FPS) | Enzyme | Catalyzes the synthesis of FPP from IPP and DMAPP. plos.orgresearchgate.net |

| Amorpha-4,11-diene synthase (ADS) | Enzyme | Catalyzes the cyclization of FPP to amorpha-4,11-diene. wikipedia.orgoup.com |

| CYP71AV1 (Amorpha-4,11-diene 12-monooxygenase) | Enzyme | Cytochrome P450 enzyme that hydroxylates amorpha-4,11-diene to artemisinic alcohol and further oxidizes it. researchgate.netspringermedizin.de |

Accessory Enzymes in Artemisinic Alcohol Formation (e.g., Cytochrome b5)

In addition to the core components of CYP71AV1 and CPR, other accessory enzymes can enhance the efficiency of artemisinic alcohol production. One such enzyme is Cytochrome b5 (CYB5). nih.gov Cytochrome b5 has been shown to promote electron transfer to P450 monooxygenases, thereby potentially accelerating the reactions catalyzed by CYP71AV1. nih.govkyushu-u.ac.jp Co-expression of CYB5 with CYP71AV1 and CPR in engineered yeast has been demonstrated to improve the production of artemisinic acid, indicating its supportive role in the oxidation steps, including the initial formation of artemisinic alcohol. springermedizin.defrontiersin.org

Downstream Enzymatic Transformations of Artemisinic Alcohol

Once formed, artemisinic alcohol serves as a substrate for several subsequent enzymatic reactions, leading to different branches of the artemisinin biosynthetic pathway.

Oxidation to Artemisinic Aldehyde by Specific Enzymes

Artemisinic alcohol is oxidized to form artemisinic aldehyde, a reaction catalyzed by multiple enzymes. d-nb.infonih.govresearchgate.netmdpi.comuni.lunih.govresearchgate.netfrontiersin.orgspringermedizin.deresearchgate.netnih.govnih.govnih.govresearchgate.netfrontiersin.org The multifunctional CYP71AV1 itself can perform this oxidation step. cdnsciencepub.comresearchgate.netuniprot.orgresearchgate.netspringermedizin.denih.gov However, another key enzyme, Alcohol Dehydrogenase 1 (ADH1), has been identified and shown to specifically and efficiently catalyze the conversion of artemisinic alcohol to artemisinic aldehyde. nih.govfrontiersin.orgnih.govuni.lunih.govresearchgate.netfrontiersin.orgspringermedizin.denih.govresearchgate.netfrontiersin.org The strong expression of ADH1 in the glandular trichomes of A. annua, where artemisinin biosynthesis occurs, suggests it is a primary contributor to this oxidation step. nih.govresearchgate.net Furthermore, a Cinnamyl Alcohol Dehydrogenase (AaCAD) has also been shown to be capable of converting artemisinic aldehyde back to artemisinic alcohol in vitro, and can also catalyze the forward reaction. nih.govfrontiersin.orgfrontiersin.orgnih.gov

Reduction to Dihydroartemisinic Alcohol

Analyses of A. annua extracts have revealed the presence of dihydroartemisinic alcohol. d-nb.infowur.nlnih.gov This suggests that artemisinic alcohol can be reduced to dihydroartemisinic alcohol. d-nb.info While the specific enzyme responsible for the direct reduction of artemisinic alcohol has not been definitively characterized, the presence of dihydroartemisinic alcohol points to endogenous enzymatic activity capable of this conversion. d-nb.infowur.nl It is also possible that dihydroartemisinic alcohol is formed through the reduction of dihydroartemisinic aldehyde by an enzyme like dihydroartemisinic aldehyde reductase (RED1). researchgate.net

Subsequent Conversions within the Artemisinic Acid/Dihydroartemisinic Acid Branch

The metabolic fate of artemisinic alcohol is a branch point. The oxidation of artemisinic alcohol to artemisinic aldehyde is a crucial step that leads to two major downstream pathways. One branch involves the further oxidation of artemisinic aldehyde, catalyzed by enzymes like CYP71AV1 and aldehyde dehydrogenase 1 (ALDH1), to form artemisinic acid. cdnsciencepub.comnih.govfrontiersin.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.netspringermedizin.de The other, more direct route to artemisinin, involves the reduction of artemisinic aldehyde by artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde. nih.govfrontiersin.orgnih.gov This is then oxidized by ALDH1 to produce dihydroartemisinic acid, the immediate precursor to artemisinin. nih.govresearchgate.netspringermedizin.denih.gov

Table of Enzymes and their Functions in Artemisinic Alcohol Metabolism

| Enzyme | Abbreviation | Function |

|---|---|---|

| Cytochrome P450 Monooxygenase | CYP71AV1 / AMO | Catalyzes the hydroxylation of amorpha-4,11-diene to artemisinic alcohol; can also oxidize artemisinic alcohol to artemisinic aldehyde and artemisinic acid. cdnsciencepub.comfrontiersin.orgnih.govuniprot.orgresearchgate.netfrontiersin.orgspringermedizin.denih.gov |

| Cytochrome P450 Reductase | CPR | Acts as an electron donor to CYP71AV1, essential for its catalytic activity. nih.govmdpi.comnih.govuniprot.orgmdpi.com |

| Cytochrome b5 | CYB5 | An accessory protein that can enhance the electron transfer to CYP71AV1, boosting its activity. nih.govspringermedizin.defrontiersin.orgkyushu-u.ac.jp |

| Alcohol Dehydrogenase 1 | ADH1 | Specifically and efficiently oxidizes artemisinic alcohol to artemisinic aldehyde. nih.govfrontiersin.orgnih.govuni.lunih.govresearchgate.netfrontiersin.orgspringermedizin.denih.govresearchgate.netfrontiersin.org |

| Cinnamyl Alcohol Dehydrogenase | AaCAD | Capable of the reversible conversion between artemisinic alcohol and artemisinic aldehyde. nih.govfrontiersin.orgfrontiersin.orgnih.gov |

| Artemisinic aldehyde Δ11(13) reductase | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde, diverting the pathway towards dihydroartemisinic acid. nih.govfrontiersin.orgnih.govnih.gov |

| Aldehyde Dehydrogenase 1 | ALDH1 | Oxidizes artemisinic aldehyde to artemisinic acid and dihydroartemisinic aldehyde to dihydroartemisinic acid. nih.govfrontiersin.orgnih.govnih.govresearchgate.netspringermedizin.de |

Table of Chemical Compounds

| Compound Name |

|---|

| Amorpha-4,11-diene |

| Artemisinic acid |

| Artemisinic alcohol |

| Artemisinic aldehyde |

| Artemisinin |

| Dihydroartemisinic acid |

| Dihydroartemisinic alcohol |

| Dihydroartemisinic aldehyde |

Cellular and Subcellular Localization of Biosynthetic Pathways

The biosynthesis of artemisinic alcohol is a highly compartmentalized process within the plant Artemisia annua. The intricate machinery for its production is localized within specialized structures, and the pathway itself integrates components from different subcellular locations.

Glandular Trichome Biosynthetic Machinery in Artemisia annua

The synthesis of artemisinin and its precursors, including artemisinic alcohol, is predominantly confined to specialized glandular secretory trichomes (GSTs) found on the surface of the plant's leaves and flowers. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov These trichomes serve as miniature bio-factories for a variety of secondary metabolites. nih.gov The GSTs of A. annua are complex, ten-celled structures composed of two basal cells, two stalk cells, four sub-apical cells, and two apical cells. nih.gov It is within these structures that the key enzymatic steps for artemisinic alcohol production occur. frontiersin.org

Research has pinpointed the precise location of the biosynthetic pathway within the trichome structure. While the precursor farnesyl diphosphate (FPP) is produced by the enzyme farnesyl diphosphate synthase in both the apical and sub-apical cells, the subsequent and committed steps of artemisinin biosynthesis are exclusively localized to the two outer apical cells. diva-portal.orgnih.gov The enzymes amorpha-4,11-diene synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1), and artemisinic aldehyde Δ11(13) reductase (DBR2) are all expressed solely in these apical cells. diva-portal.orgnih.govfrontiersin.orgnih.gov

The synthesis of artemisinic alcohol begins in the cytosol of these apical cells. frontiersin.orgnih.gov The process is initiated by the enzyme amorpha-4,11-diene synthase (ADS), which catalyzes the cyclization of FPP to form the first dedicated precursor, amorpha-4,11-diene. nih.govresearchgate.net Following this, the cytochrome P450 monooxygenase, CYP71AV1, in conjunction with its redox partner cytochrome P450 reductase (CPR), catalyzes the oxidation of amorpha-4,11-diene to produce artemisinic alcohol. frontiersin.orgnih.govnih.gov This same enzyme, CYP71AV1, can further oxidize artemisinic alcohol to artemisinic aldehyde. frontiersin.orgnih.govoup.com Additionally, a specific alcohol dehydrogenase, A. annua alcohol dehydrogenase 1 (AaADH1), has been identified in the glandular trichomes and is also responsible for the conversion of artemisinic alcohol to artemisinic aldehyde. frontiersin.orgfrontiersin.org

Integration of Plastid and Cytosolic Pathway Components

The biosynthesis of the universal terpenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways in higher plants, segregated into different cellular compartments. jscimedcentral.comfrontiersin.orgresearchgate.net The mevalonate (MVA) pathway operates in the cytosol and is typically responsible for producing precursors for sesquiterpenes and triterpenes. oup.comfrontiersin.orgtandfonline.com Concurrently, the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway is active in the plastids and generally supplies precursors for mono-, di-, and tetraterpenes. frontiersin.orgtandfonline.com

Artemisinic alcohol is a sesquiterpenoid, and while its biosynthesis from FPP occurs in the cytosol, the ultimate origin of its carbon building blocks involves a significant "crosstalk" between the plastidial and cytosolic compartments. oup.comtandfonline.com The 15-carbon precursor FPP is assembled from one molecule of DMAPP and two molecules of IPP. oup.com Isotope labeling studies have demonstrated that the IPP units incorporated into artemisinin and its intermediates originate from both the MVA and MEP pathways. oup.com

The integration of these pathways is facilitated by the transport of metabolic intermediates across the plastid membrane. researchgate.nettandfonline.com It is proposed that geranyl pyrophosphate (GPP), a 10-carbon intermediate synthesized in the plastids via the MEP pathway, is transported into the cytosol. tandfonline.com In the cytosol, this plastid-derived GPP condenses with a 5-carbon IPP molecule produced by the cytosolic MVA pathway. tandfonline.comoup.com This condensation, catalyzed by farnesyl diphosphate synthase (FPS), yields the FPP that serves as the direct substrate for the artemisinin pathway, commencing with its cyclization to amorpha-4,11-diene in the cytosol of the glandular trichome's apical cells. frontiersin.orgoup.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Artemisinic Alcohol

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| Farnesyl Diphosphate Synthase | FPS | Catalyzes the formation of FPP from GPP and IPP. oup.com | Cytosol of apical and sub-apical trichome cells. diva-portal.orgnih.gov |

| Amorpha-4,11-diene Synthase | ADS | Catalyzes the cyclization of FPP to amorpha-4,11-diene. nih.govresearchgate.net | Cytosol of apical trichome cells. diva-portal.orgnih.gov |

| Cytochrome P450 Monooxygenase | CYP71AV1 | Oxidizes amorpha-4,11-diene to artemisinic alcohol and then to artemisinic aldehyde. frontiersin.orgnih.gov | Cytosol of apical trichome cells. diva-portal.orgnih.gov |

| Cytochrome P450 Reductase | CPR | Redox partner required for CYP71AV1 function. nih.gov | Cytosol of apical trichome cells. nih.gov |

| Artemisia annua Alcohol Dehydrogenase 1 | AaADH1 | Oxidizes artemisinic alcohol to artemisinic aldehyde. frontiersin.orgfrontiersin.org | Glandular trichomes. frontiersin.org |

Chemical Synthesis and Derivatization of Artemisinic Alcohol

De Novo Chemical Synthesis Routes

De novo chemical synthesis of artemisininic alcohol involves constructing the molecule from simpler starting materials. This approach offers the potential for a controlled and potentially more efficient production route compared to extraction from plant material.

Regioselective Functionalization of Unactivated Allylic C–H Bonds (e.g., from Amorphadiene)

One strategy in the de novo synthesis of artemisininic alcohol involves the regioselective functionalization of unactivated allylic C–H bonds, particularly from amorphadiene (B190566). researchgate.netresearchgate.net Amorphadiene is a hydrocarbon precursor in the biosynthesis of artemisinin (B1665778). cjnmcpu.com Site-selective functionalization of amorphadiene, which contains multiple allylic sites, is a key challenge. researchgate.netresearchgate.net Research has explored methods such as palladium-catalyzed regioselective oxidation and direct deprotonation using strong bases like KTMP (potassium bis(2,2,6,6-tetramethylpiperidin-1-yl)amide) to achieve the desired functionalization at specific allylic positions of amorphadiene, leading to artemisininic alcohol. researchgate.netresearchgate.net This regioselective approach allows for the directed synthesis of the artemisininic alcohol scaffold from a readily available precursor. researchgate.net

Total Synthesis Strategies for Artemisinic Alcohol Backbone

Semisynthetic Conversion Pathways Utilizing Artemisinic Alcohol as an Intermediate

Artemisinic alcohol serves as a key intermediate in semisynthetic routes to artemisinin and its derivatives. These pathways typically start from a naturally abundant precursor, such as artemisininic acid or amorphadiene, and involve chemical transformations to arrive at the desired end product.

Strategies for Conversion to Artemisinic Aldehyde and Artemisinic Acid

Artemisinic alcohol can be converted to artemisininic aldehyde and subsequently to artemisininic acid through oxidation reactions. google.com These conversions are crucial steps in some semisynthetic routes to artemisinin, as artemisininic acid is a direct precursor to dihydroartemisininic acid, which can then be converted to artemisinin. researchgate.netcjnmcpu.com Various oxidizing agents can be employed for these transformations, including chromium-based reagents, potassium permanganate, manganese dioxide, and hydrogen peroxide. google.com The choice of oxidant and reaction conditions is critical for achieving selective oxidation and minimizing unwanted side reactions. For instance, controlled oxidation of the primary alcohol in artemisininic alcohol is required to yield the aldehyde, while further oxidation leads to the carboxylic acid.

Synthetic Transformations and Analog Design based on Artemisinic Alcohol Skeleton

The artemisininic alcohol skeleton provides a versatile platform for synthetic transformations and the design of novel analogs. Modifying the functional groups or introducing new substituents on the artemisininic alcohol structure can lead to compounds with altered biological activities or improved pharmacokinetic properties.

Chemical Derivatization for Elucidation of Reaction Mechanisms

Chemical derivatization of artemisininic alcohol and related compounds is a valuable tool for elucidating reaction mechanisms in both biosynthesis and synthetic pathways. By preparing modified versions of the molecule, researchers can study how structural changes affect reactivity and the course of chemical transformations. cjnmcpu.com For example, selective isotopic labeling of specific atoms in artemisininic alcohol can help track the fate of those atoms during enzymatic or chemical reactions, providing insights into the catalytic cycles of enzymes involved in artemisinin biosynthesis or the steps of a synthetic conversion. Similarly, preparing derivatives with blocked or altered functional groups can help identify key reactive centers and intermediate species in a reaction pathway.

Preparation of Labeled Isotopologues for Pathway Tracing

The preparation of labeled isotopologues of artemisininic alcohol and related precursors is a crucial technique for tracing biosynthetic pathways and understanding metabolic flux. Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of the same element, such as substituting hydrogen with deuterium (B1214612) (²H) or carbon-12 with carbon-13 (¹³C). These labeled molecules can then be introduced into a biological system, and their fate tracked through the metabolic network using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) sigmaaldrich.comclearsynth.comnih.gov.

Deuterium labeling, in particular, is valuable for studying metabolic pathways and drug metabolism due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can affect metabolic degradation rates clearsynth.comnih.gov. The synthesis of deuterium-labeled compounds can be achieved through various methods, including chemical synthesis and biosynthesis clearsynth.com. Chemical synthesis often involves introducing deuterium atoms through reactions like hydrogenation or dehalogenation, or via H-D exchange reactions using deuterium sources such as D₂O clearsynth.comnih.govmdpi.com. Biosynthetic approaches involve feeding deuterated precursors to organisms that produce the target compound, followed by isolation and purification of the labeled metabolite clearsynth.com.

Research into the biosynthesis of artemisinin, for which artemisininic acid (a closely related compound to artemisininic alcohol) is a precursor, has extensively utilized isotopic labeling. Studies have focused on understanding the conversion of dihydroartemisininic acid (DHAA) to artemisinin, a process involving the incorporation of oxygen and cyclization steps nih.gov. Regioselectively polydeuterated DHAA isotopologues at specific carbon positions (e.g., C3 and C15) have been synthesized to help elucidate the mechanism of this conversion nih.gov.

Isotopic labeling, such as ¹³C labeling experiments, can track the fate of carbon substrates in cellular metabolism, identify the main substrates contributing to product synthesis, and quantify the contribution of engineered pathways versus native pathways researchgate.net. This is particularly relevant in metabolic engineering efforts aimed at improving the production of artemisinin precursors like artemisininic acid in heterologous hosts such as Saccharomyces cerevisiae researchgate.netscience.govscience.gov.

The synthesis of deuterium-labeled alcohols, which include artemisininic alcohol, is an important area of research. Methods for preparing α,α-dideuterio alcohols through reductive deuteration of acyl chlorides using SmI₂ and D₂O have been developed, demonstrating high deuterium incorporation and functional group tolerance mdpi.com. While this specific method is not directly applied to artemisininic alcohol in the provided snippets, it illustrates the chemical strategies employed for synthesizing labeled alcohol moieties.

Isotopic labeling experiments provide insights into pathway activities and qualitative changes in metabolic routes nih.gov. For instance, in Artemisia annua, cold stress has been shown to influence the biosynthesis of artemisinin and other secondary metabolites. Dynamic transcriptomic and metabolite quantification analyses using approaches that can be complemented by labeling studies have revealed that while cold stress initially promotes artemisinin accumulation, prolonged exposure can lead to elevated levels of dihydroartemisininic acid and artemisininic acid, suggesting an inhibition of the final stages of the pathway under these conditions researchgate.net.

The interpretation of labeling data often relies on assessing whether the biological system is at a metabolic pseudo-steady state and allowing labeling to proceed to isotopic steady-state nih.gov. The time required to reach isotopic steady-state depends on the tracer and the metabolites being analyzed nih.gov.

While specific detailed data tables on the preparation of labeled artemisininic alcohol isotopologues were not extensively provided in the search results, the principles and applications of isotopic labeling in tracing the biosynthesis of related artemisinic compounds highlight the methodologies employed in this field. The synthesis of regioselectively deuterated dihydroartemisininic acid isotopologues exemplifies the targeted approach taken to probe specific steps in the conversion pathway nih.gov.

Biotechnological Production and Metabolic Engineering of Artemisinic Alcohol and Its Derivatives

Heterologous Expression in Microbial Chassis

Microbial systems, such as Saccharomyces cerevisiae and Escherichia coli, have been extensively engineered to produce artemisinic alcohol and its precursors. These microorganisms offer advantages like rapid growth and amenability to genetic modification.

Engineering of Saccharomyces cerevisiae for Enhanced Production

Saccharomyces cerevisiae, or baker's yeast, has emerged as a successful platform for the production of artemisinic acid, a derivative of artemisinic alcohol. lbl.gov Initial engineering efforts focused on introducing the genes for amorphadiene (B190566) synthase (ADS), which converts the native yeast metabolite farnesyl pyrophosphate (FPP) to amorpha-4,11-diene, the first committed step in the artemisinin (B1665778) biosynthetic pathway. lbl.gov Further engineering introduced a novel cytochrome P450 monooxygenase (CYP71AV1) from Artemisia annua, which performs a three-step oxidation of amorpha-4,11-diene to artemisinic acid, via artemisinic alcohol and artemisinic aldehyde. lbl.gov

To increase the precursor supply, the native mevalonate (B85504) (MVA) pathway in yeast was upregulated. mdpi.com This involved overexpressing all the genes of the MVA pathway while down-regulating competing pathways, such as the one leading to squalene, to channel more FPP towards artemisinic acid production. mdpi.com The introduction of additional enzymes from A. annua, including cytochrome P450 reductase (CPR1), cytochrome b5 (CYB5), alcohol dehydrogenase 1 (ADH1), and aldehyde dehydrogenase 1 (ALDH1), further optimized the pathway, leading to a significant increase in artemisinic acid titers, reaching up to 25 g/L in fed-batch fermentation. mdpi.comresearchgate.netnih.gov

Researchers have also focused on producing dihydroartemisinic acid (DHAA) directly in yeast, as this simplifies the subsequent chemical conversion to artemisinin. nih.gov This involved introducing the genes for artemisinic aldehyde Δ11(13) reductase (DBR2) and aldehyde dehydrogenase 1 (ALDH1) alongside the other pathway enzymes. nih.govnih.gov Protein engineering strategies, such as creating fusion proteins (e.g., DBR2-ADH1 and DBR2-ALDH1), were employed to enhance the metabolic flux towards DHAA. nih.govnih.gov

| Strain/Modification | Key Genes Introduced/Modified | Product | Titer | Reference |

|---|---|---|---|---|

| EPY224 | Engineered MVA pathway, ADS, CYP71AV1, CPR | Artemisinic acid | 100 mg/L | lbl.govmdpi.com |

| - | ADS, CYP71AV1, CPR1, CYB5, ADH1, ALDH1, optimized fermentation | Artemisinic acid | 25 g/L | mdpi.com |

| - | ADS, CYP71AV1, ADH1, DBR2, ALDH1, fusion proteins | Dihydroartemisinic acid | 1.70 g/L | nih.gov |

| 1211-3 | Restored URA3 marker | Artemisinic acid | > 20 g/L | nih.gov |

Engineering of Escherichia coli for Enhanced Production

Escherichia coli has also been utilized as a chassis for producing artemisinin precursors. A significant achievement in E. coli was the high-level production of amorpha-4,11-diene, reaching titers of 24 g/L. mdpi.com This was accomplished by introducing the MVA pathway and the ADS gene, along with other genetic modifications. mdpi.com However, the production of oxidized derivatives like artemisinic alcohol and artemisinic acid in E. coli has been more challenging due to the difficulty in functionally expressing plant cytochrome P450 enzymes, such as CYP71AV1. mdpi.com Despite these challenges, engineered E. coli strains have been developed that can produce artemisinic acid, with reported yields of 105 mg/L after various optimizations. nih.gov

Optimization of Gene Expression and Codon Usage in Microbial Systems

To achieve high-level production of artemisinic alcohol and its derivatives in microbial hosts, optimization of gene expression is crucial. This includes using strong promoters to drive the expression of pathway genes and ensuring proper protein folding and function. Codon optimization, which involves altering the DNA sequence of the heterologous genes to match the codon usage bias of the host organism, has been a key strategy. mdpi.com For instance, the ADS gene was codon-optimized for expression in E. coli. mdpi.com Additionally, N-terminal engineering of enzymes has been employed to improve their stability and activity in the microbial host. nih.gov

Genetic Engineering of Plant Systems

In parallel with microbial engineering, significant efforts have been made to enhance the production of artemisinic alcohol and its derivatives directly in plants. This includes both modifying the native producer, Artemisia annua, and introducing the biosynthetic pathway into other model plant species.

Transgenic Artemisia annua Approaches

Metabolic engineering of Artemisia annua has focused on overexpressing key genes in the artemisinin biosynthetic pathway to increase the flux towards the final product. Overexpression of genes such as ADS, CYP71AV1, and farnesyl pyrophosphate synthase (FPS) has resulted in increased artemisinin content. oup.comnih.gov For example, co-overexpression of CYP71AV1, its reductase partner CPR, and FPS led to a 3.6-fold increase in artemisinin. nih.gov

Another strategy involves manipulating transcription factors that regulate the development of glandular secretory trichomes, the specialized structures where artemisinin biosynthesis occurs. isaaa.org Overexpression of the AaMYB1 gene, which promotes both trichome formation and artemisinin synthesis, resulted in plants that produced twice as much artemisinin as their wild-type counterparts. isaaa.org Similarly, overexpressing the transcription factor AaMYB121 led to a 1.4 to 2-fold increase in artemisinin levels by upregulating the expression of DBR2 and ALDH1. researchgate.net

Blocking competing metabolic pathways is another effective approach. Silencing the gene for squalene synthase (SQS), which diverts FPP away from the artemisinin pathway, led to a 2.14-fold increase in artemisinin yield. oup.com A multi-gene engineering approach, where six key biosynthetic enzymes were co-overexpressed, resulted in a remarkable up to 200% increase in artemisinin content in the first generation of transgenic plants. nih.gov

| Gene(s) Modified | Strategy | Fold Increase in Artemisinin | Reference |

|---|---|---|---|

| AaMYB1 | Overexpression | 2 | isaaa.org |

| AaMYB121 | Overexpression | 1.4 - 2 | researchgate.net |

| SQS | Gene Silencing | 2.14 | oup.com |

| CYP71AV1, CPR, FPS | Co-overexpression | 3.6 | nih.gov |

| IDI, FPS, ADS, CYP71AV1, AACPR, DBR2 | Co-overexpression | Up to 200% | nih.gov |

| ADS, CYP71AV1, CPR, ALDH1 | Co-overexpression | 3.4 | oup.com |

Heterologous Production in Model Plants (e.g., Nicotiana, Physcomitrella patens)

Researchers have explored the possibility of producing artemisinin precursors in other plant species that are easier to cultivate and have higher biomass than A. annua. Tobacco (Nicotiana species) has been a common model system for this purpose. Heterologous expression of ADS and CYP71AV1 in tobacco led to the accumulation of amorphadiene and artemisinic alcohol. nih.gov However, the production of artemisinic acid was not detected, suggesting that downstream oxidation steps are a bottleneck in this host. nih.gov Further expression of DBR2 and ALDH1 resulted in the accumulation of dihydroartemisinic alcohol. nih.gov One challenge in Nicotiana is the glycosylation of artemisinin precursors by endogenous enzymes, which can reduce the yield of the desired products. nih.gov

The moss Physcomitrella patens has also been engineered to produce artemisinin. dtu.dk By introducing the five genes required for dihydroartemisinic acid biosynthesis, researchers were able to achieve stable production of artemisinin at levels comparable to native A. annua. dtu.dk The final conversion of dihydroartemisinic acid to artemisinin in the engineered moss is thought to be a non-enzymatic, light-induced reaction. mdpi.com Interestingly, in some engineered P. patens lines, artemisinic alcohol was found to accumulate, suggesting incomplete conversion by the heterologous pathway enzymes. mdpi.com

Chloroplast Transformation Strategies

Chloroplast transformation has emerged as a powerful and advantageous platform for the metabolic engineering of high-value compounds like artemisinic alcohol. This is due to several unique features of the chloroplast genome and its expression machinery. Chloroplasts allow for high levels of foreign protein accumulation, precise integration of transgenes into the genome via homologous recombination, and the expression of multiple genes as a single polycistronic unit. nih.govslideshare.netresearchgate.net Furthermore, the maternal inheritance of the chloroplast genome provides a natural biocontainment strategy, preventing the spread of transgenes through pollen. ias.ac.inmdpi.com

In the context of terpenoid biosynthesis, targeting key enzymes to the chloroplast can substantially increase the production of metabolites. nih.gov This is because the native methylerythritol phosphate (B84403) (MEP) pathway, which produces the precursors for many terpenoids, is located within the chloroplasts. ucl.ac.ukucl.ac.uknih.gov For instance, expressing the taxadiene synthase gene from Taxus brevifolia in tobacco chloroplasts utilized the plastidial geranylgeranyl diphosphate (B83284) (GGPP) pools, leading to the production of taxadiene. mdpi.com

Specifically for artemisinic acid precursors, researchers have successfully engineered the tobacco chloroplast genome to express the entire cytosolic mevalonate (MVA) pathway, which consists of six genes, as well as a pathway with thirteen genes for artemisinin biosynthesis. ias.ac.innih.gov One study involved introducing a synthetic operon containing genes for the core artemisinic acid biosynthesis pathway into the tobacco chloroplast genome using particle bombardment. nih.gov This core pathway starts with the conversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to farnesyl pyrophosphate (FPP), which is then converted to amorpha-4,11-diene. This intermediate is subsequently oxidized to artemisinic alcohol, artemisinic aldehyde, and finally artemisinic acid by a cytochrome P450 monooxygenase (CYP71AV1) and its redox partner, cytochrome P450 reductase (CPR). nih.gov

Another approach involved the expression of 12 enzymes in tobacco chloroplasts for the biosynthesis of artemisinic acid. ias.ac.in This strategy aimed to create a carbon flux towards the formation of IPP, a key precursor. ias.ac.in While these strategies have demonstrated the feasibility of producing artemisinic acid precursors in chloroplasts, challenges such as low yields and negative impacts on plant growth have been observed, indicating the need for further optimization. ias.ac.inbohrium.com

Table 1: Comparison of Genetic Engineering Strategies for Terpenoid Production

| Strategy | Host Organism | Target Organelle | Key Genes Engineered | Reported Outcome |

| Squalene Biosynthesis | Nicotiana tabacum | Chloroplast, Nucleus | Farnesyl Diphosphate Synthase (FPS), Squalene Synthase (SQS) | ~150-fold higher squalene accumulation nih.gov |

| Artemisinic Acid Biosynthesis | Nicotiana tabacum | Chloroplast | 12 enzymes of MVA and artemisinic acid pathways | Production of artemisinic acid, but with stunted plant growth ias.ac.in |

| Artemisinic Acid Biosynthesis | Nicotiana tabacum | Chloroplast | Core artemisinic acid pathway genes (synthetic operon) | Production of over 120 mg/kg of artemisinic acid in some lines nih.gov |

| Terpenoid Production | Chlamydomonas reinhardtii | Chloroplast | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Upregulation of DXS enzyme activity to improve downstream terpenoid metabolites ucl.ac.ukucl.ac.uk |

Metabolic Pathway Engineering for Enhanced Flux

A critical strategy for enhancing the production of artemisinic alcohol and its derivatives is to increase the supply of their fundamental building blocks, IPP and DMAPP. These C5 isoprene units are produced through two primary pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in the plastids. nih.govmdpi.com Metabolic engineering efforts have focused on upregulating these pathways to channel more carbon flux towards the desired sesquiterpene precursors.

In the yeast Saccharomyces cerevisiae, a common host for microbial production, the MVA pathway is the native route for isoprenoid precursor synthesis. nih.gov To boost the production of amorphadiene, the precursor to artemisinic alcohol, researchers have overexpressed all the enzymes of the MVA pathway. researchgate.netprinceton.edu This includes key enzymes such as truncated HMG-CoA reductase (tHMGR), which is a rate-limiting step. researchgate.netnih.gov Eliminating the N-terminal regulatory domain of HMGR has been shown to disrupt feedback inhibition and increase the availability of IPP. nih.gov Overexpression of the entire MVA pathway in an engineered S. cerevisiae strain doubled the production of artemisinic acid. pnas.org

In addition to overexpressing the entire pathway, specific enzymes have been targeted for upregulation. For example, enhancing the expression of farnesyl pyrophosphate synthase (FPS) has been shown to be important for sesquiterpenoid biosynthesis. oup.com In one study, co-overexpression of AaHMGR and AaFPS in Artemisia annua resulted in a 1.8-fold increase in artemisinin content. oup.com

Furthermore, to ensure a sufficient supply of the cofactor NADPH, which is essential for the MVA pathway, strategies such as overexpressing glucose-6-phosphate dehydrogenase (ZWF1) and introducing mutations in phosphofructokinase (PFK) have been employed in S. cerevisiae. osti.govresearchgate.net This redirects glycolytic flux towards the pentose phosphate pathway, thereby increasing the [NADPH]/[NADP+] ratio. osti.govresearchgate.net

Beyond increasing the supply of precursors, a key strategy for enhancing the production of artemisinic alcohol is the overexpression of the specific enzymes involved in its biosynthetic pathway and the alleviation of any metabolic bottlenecks. The biosynthesis of artemisinic acid from FPP involves a series of enzymatic steps, and the efficiency of these steps can significantly impact the final yield.

A pivotal enzyme in this pathway is amorpha-4,11-diene synthase (ADS), which catalyzes the first committed step: the cyclization of FPP to amorpha-4,11-diene. oup.com Overexpression of the ADS gene has been shown to markedly enhance artemisinin yield. oup.com The subsequent three-step oxidation of amorpha-4,11-diene to artemisinic acid is catalyzed by the cytochrome P450 monooxygenase CYP71AV1, in conjunction with its redox partner, cytochrome P450 reductase (CPR). researchgate.netprinceton.eduoup.comnih.gov The co-expression of ADS, CYP71AV1, and CPR in a high-artemisinin cultivar of A. annua led to a production of 15.1 mg/g (DW) of artemisinin. oup.com

Further downstream, the conversion of artemisinic aldehyde involves several key enzymes. Artemisinic alcohol dehydrogenase (ADH1) oxidizes artemisinic alcohol to artemisinic aldehyde. nih.govresearchgate.net Artemisinic aldehyde can then be either oxidized to artemisinic acid by aldehyde dehydrogenase (ALDH1) or reduced to dihydroartemisinic aldehyde by artemisinic aldehyde Δ11(13) reductase (DBR2). oup.comnih.gov To enhance the flux towards dihydroartemisinic acid (DHAA), a direct precursor to artemisinin, researchers have focused on manipulating the expression and efficiency of these enzymes. For example, creating fusion proteins of DBR2 with ADH1 and ALDH1 has been shown to increase the ratio of DHAA to artemisinic acid. nih.gov

A comprehensive approach involving the co-overexpression of six key biosynthetic enzymes—Isopentenyl Diphosphate Isomerase (IDI), Farnesyl Pyrophosphate Synthase (FPS), Amorpha-4,11-diene Synthase (ADS), CYP71AV1, CPR, and DBR2—in A. annua resulted in up to a 200% increase in artemisinin content in the first generation of transgenic plants. malariaworld.org

Table 2: Impact of Enzyme Overexpression on Artemisinin and Precursor Production

| Overexpressed Enzyme(s) | Host Organism | Titer/Yield Improvement |

| ADS, CYP71AV1, CPR | A. annua | Highest artemisinin production reached 15.1 mg/g (DW) oup.com |

| ADS, CYP71AV1, CPR, ALDH1 | A. annua | Highest artemisinin concentration of 27 mg/g (DW), a 3.4-fold increase oup.com |

| IDI, FPS, ADS, CYP71AV1, CPR, DBR2 | A. annua | Up to 200% increase in artemisinin content in T1 plants malariaworld.org |

| tHMGR, ERG20, GGPPS, TS | S. cerevisiae | 528 mg/L of taxadiene nih.gov |

Elimination of Competing Metabolic Pathways

A powerful strategy to maximize the flux towards artemisinic alcohol is to block or downregulate competing metabolic pathways that also utilize the common precursor, FPP. In many host organisms, FPP is a crucial branch-point metabolite that is directed towards the synthesis of various essential compounds, such as sterols and ubiquinone. By minimizing the flow of FPP into these competing pathways, more of this precursor becomes available for the production of the desired sesquiterpenoids.

In Saccharomyces cerevisiae, a significant portion of FPP is naturally channeled into the sterol biosynthesis pathway, with the first committed step being the conversion of FPP to squalene, catalyzed by squalene synthase, encoded by the ERG9 gene. researchgate.net To redirect the metabolic flux towards amorphadiene, researchers have downregulated the expression of ERG9. researchgate.net This can be achieved by replacing the native promoter of ERG9 with a repressible promoter, such as a methionine-repressible promoter, which allows for controlled expression of the gene. researchgate.net This strategy has been shown to significantly increase amorphadiene production. researchgate.net

Another approach to limit competing pathways is the deletion of genes responsible for the dephosphorylation of FPP. For instance, the deletion of the lipid phosphate phosphatases LPP1 and DPP1 in S. cerevisiae has been shown to enhance sesquiterpene production. nih.gov

In plant systems, similar strategies can be applied. For example, the simultaneous knockout of squalene synthase (SQS) and activation of a terpene synthase can redirect metabolic flux towards sesquiterpene production. mdpi.com These genetic modifications effectively create a "pull" towards the desired product by increasing the activity of the target pathway and a "push" by blocking the flow of precursors into competing pathways.

Advanced Bioprocess Development

The successful translation of genetically engineered strains from the laboratory to industrial-scale production of artemisinic alcohol and its precursors relies heavily on the development of optimized bioreactor cultivation strategies. The choice of bioreactor type and the cultivation method can have a profound impact on cell growth, metabolic activity, and ultimately, the final product yield.

For microbial production in engineered Saccharomyces cerevisiae, fed-batch fermentation is a commonly employed strategy. pnas.orgnih.gov In this approach, a concentrated nutrient solution is fed to the bioreactor during cultivation, which allows for the control of cell growth and the maintenance of optimal conditions for product formation. pnas.org This method helps to avoid the accumulation of inhibitory byproducts and allows for high cell densities to be achieved. Through the development of fed-batch fermentation processes, researchers have been able to achieve amorphadiene titers of over 40 g/L in engineered S. cerevisiae. pnas.org In a 5 L bioreactor, a fed-batch strategy with controlled pH, temperature, and dissolved oxygen levels resulted in a dihydroartemisinic acid titer of 1.70 g/L. nih.gov

For plant-based production using hairy root cultures of Artemisia annua, various bioreactor configurations have been investigated, including bubble column reactors, nutrient mist bioreactors (NMB), and modified NMBs. tudublin.ieencyclopedia.pub Hairy root cultures offer a stable and continuous production platform. In a stirred tank bioreactor, hairy root cultivation of A. annua resulted in a biomass accumulation of 6.3 g/L and an artemisinin content of 0.32 mg/g after 25 days of batch cultivation. researchgate.netnih.gov

A novel approach combining a submerged liquid-phase growth period followed by gas-phase cultivation in a nutrient mist bioreactor has shown promising results. tudublin.ie This strategy led to a high final dry weight of 23.02 g/L and an artemisinin accumulation of 1.12 mg/g. tudublin.ie The optimization of cultivation parameters such as inoculum size, temperature, rotational speed, and medium composition is crucial for maximizing both biomass and product yield in these systems. researchgate.net

Table 3: Bioreactor Cultivation Strategies for Artemisinin and Precursor Production

| Bioreactor Type | Host System | Cultivation Strategy | Key Parameters | Product Titer/Yield |

| 5 L Bioreactor | S. cerevisiae | Fed-batch | pH 5, 30°C, DO at 40% | 1.70 g/L Dihydroartemisinic Acid nih.gov |

| Fed-batch Fermenter | S. cerevisiae | Fed-batch | Controlled nutrient feeding | > 40 g/L Amorpha-4,11-diene pnas.org |

| Stirred Tank Bioreactor | A. annua hairy roots | Batch | 25 days, optimized media | 6.3 g/L biomass, 0.32 mg/g artemisinin researchgate.netnih.gov |

| Modified Nutrient Mist Bioreactor | A. annua hairy roots | Liquid-phase then gas-phase | 5 days submerged, 15 days mist | 23.02 g/L biomass, 1.12 mg/g artemisinin tudublin.ie |

Elicitation Strategies in Plant Cell and Organ Cultures

Elicitation is a highly effective strategy for enhancing the production of secondary metabolites, such as artemisinic alcohol and its derivatives, in plant cell and organ cultures. nih.gov This technique involves the application of specific elicitor molecules to the culture medium, which trigger defense responses in the plant cells and stimulate the biosynthesis of target compounds. nih.govirispublishers.com Elicitors can be broadly categorized as either biotic, derived from biological sources, or abiotic, which are of non-biological origin. nih.govirispublishers.com

The addition of these components to in vitro cultures, including cell suspensions and organ cultures, can significantly regulate the metabolic pathways responsible for metabolite production. nih.govtandfonline.com For instance, in hairy root cultures of Artemisia annua, various elicitors have been shown to boost the production of artemisinin and its precursors.

Biotic elicitors that have been successfully used include preparations from fungi and chitosan. tandfonline.comencyclopedia.pub Fungal elicitors from Alternaria alternata, Curvularia lunata, Fusarium solani, and Piriformospora indica have demonstrated a positive effect on artemisinin production. tandfonline.com Similarly, endophytic fungi like P. oxalicum B4 have been used to elicit both calluses and regenerated plantlets, inducing the production of precursors like artemisinic acid in the roots, which are then translocated to the shoots. nih.govencyclopedia.pub Chitosan, a derivative of chitin, has also been found to improve the yield of these compounds. encyclopedia.pubresearchgate.net

Among the most potent abiotic elicitors are signaling molecules like methyl jasmonate (MeJA) and salicylic acid. nih.govresearchgate.net Methyl jasmonate, in particular, has been shown to significantly enhance the accumulation of artemisinin and its precursors in various culture systems. researchgate.netresearchgate.net The combined application of elicitors with precursors of the biosynthetic pathway, such as mevalonic acid, can lead to a synergistic enhancement of metabolite production. researchgate.netresearchgate.net For example, an integrated strategy using mevalonic acid lactone and methyl jasmonate resulted in a nearly five-fold increase in artemisinin productivity in callus cultures compared to control cultures. researchgate.net

Nano-elicitors, such as silver-silica dioxide nanoparticles (Ag-SiO2 NPs), are also emerging as a novel approach to stimulate secondary metabolite production in hairy root cultures. nih.gov

Table 1: Effect of Various Elicitors on the Production of Artemisinin and its Precursors in Artemisia annua In Vitro Cultures

| Elicitor Type | Elicitor | Culture System | Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Biotic | Chitosan | Hairy Root Culture | 150 mg/L | Increased yield of bioactive substances. | encyclopedia.pub |

| Biotic | Yeast Extract | Hairy Root Culture | 2.0 mg/L | Optimal dose for highest yield. | encyclopedia.pub |

| Biotic | Fungal Homogenate (P. indica) | Hairy Root Culture | 3% v/v | 1.97 times increase in artemisinin concentration. | tandfonline.comencyclopedia.pub |

| Abiotic | Methyl Jasmonate (MeJA) | Hairy Root Culture | 200 µM | Increased yield of bioactive substances. | encyclopedia.pub |

| Abiotic | Methyl Jasmonate (MeJA) | Callus Culture | 5 mg/L | 3.47 times increase in artemisinin accumulation. | researchgate.net |

| Abiotic | Silver-Silica Dioxide NPs | Hairy Root Culture | 900 mg/L | Enhanced yield of artemisinin. | nih.gov |

| Combined | Mevalonic Acid Lactone + MeJA | Callus Culture | 50 mg/L + 5 mg/L | 4.79 times higher productivity than control. | researchgate.netresearchgate.net |

In Vitro Technologies for Metabolite Production (e.g., Cell Suspension Cultures, Organ Cultures)

In vitro technologies provide a sustainable and controlled alternative for the production of valuable plant secondary metabolites like artemisinic alcohol and its derivatives, compared to extraction from field-grown plants. nih.govnih.gov These methods include undifferentiated cell cultures (callus and cell suspension) and differentiated organ cultures (shoot, root, and hairy root cultures). nih.govencyclopedia.pub

Cell Suspension Cultures: Cell suspension cultures are established by transferring friable callus to a liquid medium, resulting in a homogeneous culture of cells. nih.gov These cultures offer the potential for large-scale production in bioreactors. nih.gov However, the production of artemisinin and its precursors in undifferentiated cell suspension cultures is often low or even undetectable. nih.govencyclopedia.pub This may be attributed to the lack of specialized structures like the glandular trichomes where biosynthesis primarily occurs in the whole plant. malariaworld.org Despite this, studies have shown that the addition of precursors such as sodium acetate, mevalonic acid lactone, and casein acid hydrolysate can lead to a positive response and a better yield of artemisinin in cell suspension cultures of A. annua. nih.govencyclopedia.pub

Organ Cultures: Organ cultures, which involve the cultivation of differentiated organs like roots and shoots, are often more successful for producing secondary metabolites that are synthesized in specific tissues. nih.govencyclopedia.pub

Shoot Cultures: Shoot cultures of A. annua have been shown to produce significant amounts of artemisinin. nih.govencyclopedia.pub These can be established from various explants, such as seeds or leaves, on a suitable medium like Murashige and Skoog (MS) medium supplemented with growth regulators. nih.govencyclopedia.pub The artemisinin content in shoot cultures can be further enhanced by supplementing the medium with substances like casein hydrolysate or gibberellic acid (GA3). nih.gov It has been observed that the content of artemisinin is generally higher in shoots compared to roots. encyclopedia.pub

Hairy Root Cultures: Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are another promising system for the production of artemisinic alcohol and related compounds. tandfonline.combiotechnologia-journal.org They are characterized by fast growth, genetic stability, and a high capacity for secondary metabolite synthesis. nih.gov Hairy root cultures of A. annua have been successfully cultivated in various bioreactor configurations for scaled-up production. biotechnologia-journal.org Elicitation strategies are particularly effective in hairy root systems for enhancing the biosynthesis of artemisinin and its precursors. tandfonline.com

**Table 2: Comparison of Different In Vitro Production Systems for Artemisinin and its Precursors from *Artemisia annua***

| In Vitro System | Description | Advantages | Challenges | Key Findings | Reference |

|---|---|---|---|---|---|

| Cell Suspension Culture | Undifferentiated cells grown in liquid medium. | Scalable in bioreactors; homogeneous culture. | Low productivity of artemisinin and precursors; genetic instability over time. | Precursor feeding (e.g., mevalonic acid lactone) can enhance yield. | nih.govencyclopedia.pubnih.gov |

| Shoot Culture | Differentiated shoot tissues grown in vitro. | Higher artemisinin content compared to roots; stable production. | Slower growth compared to cell suspensions. | Medium supplementation (e.g., casein hydrolysate) can increase artemisinin content by 169%. | nih.govencyclopedia.pub |

| Hairy Root Culture | Transgenic roots induced by Agrobacterium rhizogenes. | Fast growth; genetic and biochemical stability; high productivity. | Requires genetic transformation; production can be influenced by light conditions. | Can be effectively stimulated with elicitors like methyl jasmonate and fungal extracts. | tandfonline.combiotechnologia-journal.org |

Analytical Methodologies for Artemisinic Alcohol Research

Chromatographic Separation and Detection

Chromatographic techniques are fundamental to separating artemisinic alcohol from complex biological matrices. The choice of method often depends on the specific research question, whether it is for qualitative identification, quantitative analysis, or preparative separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like artemisinic alcohol. scientists.uzdeepdyve.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

GC-MS has been instrumental in identifying artemisinic alcohol in various biological systems. For instance, it was used to detect artemisinic alcohol in Artemisia annua extracts and in engineered yeast strains designed to produce artemisinin (B1665778) precursors. uni-lj.si The identity of artemisinic alcohol is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. uni-lj.sicdnsciencepub.com Studies have utilized different capillary columns, such as HP-5MS and DB-5MS, with specific temperature programs to achieve optimal separation. cdnsciencepub.comresearchgate.net For example, a DB-5MS column can be temperature programmed from 70 °C to 300 °C at a rate of 7 °C·min⁻¹ for the analysis of artemisinic alcohol. cdnsciencepub.com

Table 1: GC-MS Parameters for Artemisinic Alcohol Analysis

| Parameter | Value/Description |

|---|---|

| Column Type | DB-5MS, HP-5MS, HP-InnoWax |

| Temperature Program | e.g., 70 °C to 300 °C at 7 °C·min⁻¹ |

| Detection | Mass Spectrometry (MS) |

| Application | Identification and quantification in biological extracts |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) offers higher resolution and sensitivity compared to conventional HPLC, making it suitable for analyzing complex mixtures containing artemisinic alcohol. scientists.uzmdpi.com This technique uses smaller particle sizes in the stationary phase, allowing for faster analysis times and better separation efficiency. nih.gov When coupled with a mass spectrometer, UPLC-MS provides both retention time data and mass-to-charge ratio information for highly specific detection and quantification. scientists.uzmdpi.comnih.gov UPLC-MS methods have been developed for the comprehensive metabolite profiling of Artemisia annua, which includes the detection of artemisinic alcohol and its derivatives. scientists.uz

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of artemisinic alcohol and related compounds. scientists.uzmmv.orgacgpubs.orgresearchgate.net While artemisinin itself lacks a strong UV chromophore, making direct UV detection challenging, methods have been developed for its precursors. mmv.orgsciencescholar.us For quantitative purposes, HPLC can be coupled with various detectors, including UV detectors (sometimes requiring derivatization), evaporative light scattering detectors (ELSD), and mass spectrometers. mmv.orgacgpubs.orgresearchgate.net

Reversed-phase HPLC is a common mode of separation, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. acgpubs.orgsciencescholar.us The selection of the mobile phase, such as mixtures of acetonitrile (B52724) and water, is critical for achieving good separation of artemisinic alcohol from other components in the extract. mmv.orgmmv.org HPLC methods are essential for quality control and for studying the efficiency of extraction and purification processes. mdpi.comcabidigitallibrary.org

Table 2: HPLC Conditions for Analysis of Artemisinin-Related Compounds

| Parameter | Example Condition |

|---|---|

| Column | C18 (e.g., Betasil C18, 5 μm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile:water (65:35 % v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV, ELSD, MS |

Thin-Layer Chromatography (TLC) Densitometry

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of compounds like artemisinic alcohol. mmv.orgresearchgate.netchimia.ch In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their affinity for the stationary and mobile phases. mdpi.comresearchgate.net

For quantitative analysis, TLC can be combined with densitometry. acgpubs.orgresearchgate.netchimia.ch After separation, the plate is treated with a derivatizing agent, such as anisaldehyde-sulfuric acid reagent, to visualize the compounds as colored spots. researchgate.net The intensity of these spots, which is proportional to the concentration of the compound, is then measured using a densitometer at a specific wavelength. researchgate.netchimia.ch This method has been successfully used for the simultaneous determination of artemisinin, artemisinic acid, and arteannuin-B. acgpubs.org While perhaps less precise than HPLC or GC-MS, TLC densitometry is valuable for rapid screening of large numbers of samples. researchgate.net

Spectroscopic Characterization Techniques

While chromatography is excellent for separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules like artemisinic alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution. uni-lj.siresearchgate.netnih.govresearchgate.net It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. hku.hklibretexts.org The chemical shifts, coupling constants, and integration of peaks in an NMR spectrum provide detailed information about the chemical environment of each atom and how they are connected within the molecule.

For artemisinic alcohol, NMR is used to confirm its identity after isolation. uni-lj.sicdnsciencepub.com One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide fundamental structural information. researchgate.nethku.hk For instance, the presence of a primary alcohol functionality can be confirmed by specific signals in the ¹³C NMR spectrum (e.g., a CH₂ signal around 65.4 ppm). hku.hk Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, ultimately leading to an unambiguous structural assignment. researchgate.netresearch-solution.com The structural confirmation of artemisinic alcohol produced in engineered yeast was achieved by comparing its NMR spectra with that of the compound extracted from A. annua. uni-lj.si

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) stands as a cornerstone analytical technique in the study of artemisinic alcohol and its related metabolites. Its high sensitivity and specificity are indispensable for identifying and quantifying these compounds within complex biological matrices, such as extracts from Artemisia annua or engineered production hosts. scientists.uz Coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides detailed structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragmentation patterns. scientists.uznih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly effective for the analysis of volatile and semi-volatile compounds like artemisinic alcohol and its immediate derivatives. nih.gov In this technique, compounds are separated in a gas chromatograph before being introduced into the mass spectrometer for ionization and detection. The resulting mass spectra provide a molecular fingerprint, allowing for the identification of known compounds by comparison to spectral libraries and the elucidation of unknown structures.

Research has shown that GC-MS can successfully identify several key intermediates in the artemisinin biosynthetic pathway within plant extracts. d-nb.info Analysis of extracts from A. annua leaves and glandular trichomes has revealed the presence of artemisinic alcohol, artemisinic aldehyde, dihydroartemisinic alcohol, and dihydroartemisinic aldehyde. d-nb.info

The fragmentation of alcohols in MS typically follows predictable pathways, such as alpha cleavage (the breaking of a carbon-carbon bond adjacent to the oxygen) and dehydration (the loss of a water molecule, M-18). youtube.comlibretexts.org For artemisinic alcohol and its relatives, specific fragment ions are used for their characterization. For instance, ions at m/z 162 and 202 are characteristic fragments used to quantify artemisinic alcohol, while m/z 162 and 204 are used for dihydroartemisinic alcohol. researchgate.net

Detailed Research Findings: In one study, the mass spectrum for dihydroartemisinic aldehyde, a downstream metabolite of artemisinic alcohol, showed a very weak molecular ion (M+) peak at m/z 220, but a strong, characteristic base peak at m/z 162. d-nb.info Dihydroartemisinic alcohol also presents a molecular ion at m/z 220, with other significant fragments observed at m/z 202, 189, and 187. d-nb.info These distinct fragmentation patterns are crucial for distinguishing between isomers and other closely related compounds in a sample. In some cases, derivatization of the analytes, for example, using diazomethane (B1218177) to form methyl esters, is employed prior to GC-MS analysis to enhance volatility and improve chromatographic separation. cdnsciencepub.com

Below is a table summarizing characteristic GC-MS data for artemisinic alcohol and related metabolites.

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Reference |

|---|---|---|---|

| Artemisinic alcohol | 220 (Inferred) | 202, 162 | researchgate.net |

| Dihydroartemisinic alcohol | 220 | 204, 202, 189, 187, 162 | d-nb.inforesearchgate.net |

| Artemisinic aldehyde | 218 (Inferred) | Not specified | d-nb.info |

| Dihydroartemisinic aldehyde | 220 | 162 (Base Peak) | d-nb.info |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are less volatile, thermally labile, or of higher polarity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This is particularly relevant for identifying conjugated metabolites, such as glycosides, which may be formed when biosynthetic pathways are engineered into new hosts. plos.org LC-MS commonly employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically generate protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal fragmentation. researchgate.netnih.gov

Tandem mass spectrometry (LC-MS/MS or LC-MSn) provides an additional layer of specificity and structural information. nih.govresearchgate.net In this approach, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is exceptionally sensitive and is used for precise quantification of target metabolites in complex mixtures. nih.govuva.nl

Detailed Research Findings: A significant application of LC-MS in artemisinic alcohol-related research was the identification of a novel metabolite in Nicotiana benthamiana engineered to produce artemisinin precursors. While GC-MS analysis did not detect the expected artemisinic acid, a non-targeted approach using LC-Quadrupole Time-of-Flight MS (LC-QTOF-MS) revealed the presence of artemisinic acid-12-β-diglucoside. plos.org This finding demonstrated that the host plant's endogenous enzymes further metabolized the artemisinic acid produced by the heterologous pathway. The structure was confirmed by treating the extract with β-glucosidase, which cleaved the sugar moieties, allowing for the detection of artemisinic acid via GC-MS. plos.org This highlights the power of LC-MS in discovering previously unknown metabolites.

The table below presents LC-MS data for key compounds in the artemisinin pathway.

| Compound | Precursor Ion [m/z] | Product Ions [m/z] | Ionization Mode/Adduct | Reference |

|---|---|---|---|---|

| Artemisinin | 283.1 | 265.22, 247.19, 219.21 | ESI+, [M+H]+ | uva.nl |

| Artemisinic acid | 235.1696 | Not specified | [M-H2O+H]+ | acs.org |

| Dihydroartemisinic acid | 219.1743 | Not specified | [M-H2O+H]+ | acs.org |

| Arteannuin B | 249.1 | 189.2, 143.1 | ESI+, [M+H]+ | uva.nl |

| Artemisinic acid-12-β-diglucoside | 557.3 | Not specified | Not specified | plos.org |

Emerging Research Directions and Prospects

Deeper Elucidation of Enzymatic Mechanisms and Enzyme Promiscuity

Understanding the intricate mechanisms of the enzymes involved in artemisinin (B1665778) biosynthesis, particularly those acting on or near artemisininic alcohol, is a critical research area. The cytochrome P450 enzyme CYP71AV1 is known to catalyze the conversion of amorpha-4,11-diene to artemisininic alcohol, and further oxidation to artemisininic aldehyde and artemisininic acid maxapress.comfrontiersin.orgresearchgate.netnih.gov. While CYP71AV1 is a key enzyme, other enzymes like alcohol dehydrogenase (ADH1) are also implicated in the conversion of artemisininic alcohol to artemisininic aldehyde in A. annua frontiersin.orgfrontiersin.orgfrontiersin.org.

Research is exploring the catalytic promiscuity of these enzymes. Enzyme promiscuity, the ability of an enzyme to catalyze side reactions in addition to its main activity, can be a starting point for developing new metabolic pathways mpg.dewikipedia.org. While enzymes are typically highly specific, some, particularly detoxication enzymes, exhibit remarkable substrate and catalytic promiscuity, potentially due to flexible structures and the exploitation of versatile cofactors nih.gov. Investigating the promiscuous activities of enzymes in the artemisinin pathway, such as CYP71AV1 or ADH1, could reveal alternative catalytic capabilities or interactions with different substrates, potentially leading to the discovery of novel enzymatic routes or the engineering of enzymes with altered specificities for improved artemisinin precursor production. Adaptive laboratory evolution can be used to reveal and exploit these often weak promiscuous activities mpg.de.

Rational Enzyme and Pathway Engineering Through Protein Engineering

Rational design and engineering of the enzymes and the entire biosynthetic pathway are crucial for enhancing the production of artemisinin precursors, including artemisininic alcohol. Protein engineering techniques can be applied to modify the activity, specificity, or stability of key enzymes like CYP71AV1 and ADH1. By altering enzyme structure, researchers aim to improve catalytic efficiency, reduce unwanted side reactions, or favor the production of specific intermediates like artemisininic alcohol or its downstream products towards the dihydroartemisinic acid branch of the pathway maxapress.comnih.gov.

Pathway engineering involves optimizing the entire series of enzymatic steps in a host organism, such as Saccharomyces cerevisiae or Escherichia coli, which have been engineered to produce artemisinin precursors mdpi.comnih.gov. This can involve overexpressing genes encoding key enzymes, downregulating competing pathways, or compartmentalizing specific reactions within the cell mdpi.comnih.govtandfonline.com. For instance, co-overexpression of multiple key enzyme genes in the artemisinin biosynthetic pathway has been shown to be more effective in elevating artemisinin production maxapress.com. Engineering efforts have successfully led to the production of artemisinic acid in engineered yeast at commercially relevant scales, which is then converted to artemisinin via chemical synthesis maxapress.commdpi.comfrontiersin.orgnih.gov. Rational design based on a deeper understanding of enzyme mechanisms and pathway regulation is essential for future improvements in the yield of artemisininic alcohol and other precursors.

Development of Novel Chemical and Chemoenzymatic Synthetic Routes

While A. annua is the primary source of artemisinin, and significant progress has been made in semi-synthetic production using engineered microorganisms, the development of novel chemical and chemoenzymatic synthetic routes to artemisininic alcohol and its derivatives remains an active research area frontiersin.orgnih.govresearchgate.netacs.org. Chemical synthesis offers the potential for independent production routes that are not reliant on biological systems or can complement them.